molecular formula C15H14O3 B1358341 2-Hydroxy-3,3-diphenylpropanoic acid CAS No. 41858-47-3

2-Hydroxy-3,3-diphenylpropanoic acid

Cat. No.: B1358341
CAS No.: 41858-47-3
M. Wt: 242.27 g/mol
InChI Key: XFXMPCAPHDKJLJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of propanoic acid, featuring two phenyl groups and a hydroxyl group attached to the central carbon atom

Scientific Research Applications

2-Hydroxy-3,3-diphenylpropanoic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3,3-diphenylpropanoic acid plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor. The inhibition of COX by this compound leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate the activity of other enzymes and proteins through allosteric interactions, leading to changes in their function and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The metabolic pathways of this compound include hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, transporters such as organic anion transporters (OATs) play a role in the cellular uptake and efflux of this compound, affecting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,3-diphenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,3-diphenyl-2-propanone. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a suitable catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXMPCAPHDKJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596420
Record name 2-Hydroxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41858-47-3
Record name 2-Hydroxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.